[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
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Overview
Description
[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique imidazo[2,1-b][1,3]thiazole core, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b]thiazoles, have been reported to interact with various protein kinases .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Result of Action
Compounds with similar structures have shown promising inhibitory activity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the imidazo[2,1-b][1,3]thiazole ring system.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise as an antiproliferative agent against various cancer cell lines . It has been tested for its efficacy against renal, breast, colon, ovarian, and prostate cancer cell lines, often showing superior potency compared to standard drugs like Sorafenib .
Medicine
In medicine, this compound is being explored for its potential as an anticancer agent. Its ability to inhibit the growth of cancer cells makes it a candidate for further drug development and clinical trials.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile chemical properties make it a valuable intermediate in the synthesis of various biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid: Similar structure but with a chlorine atom instead of fluorine.
[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid: Similar structure but with a bromine atom instead of fluorine.
[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in [6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid imparts unique chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, which can improve its efficacy as a drug candidate.
Conclusion
This compound is a compound of significant interest due to its diverse biological activities and potential applications in various fields. Its unique structure and chemical properties make it a valuable target for further research and development.
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2S/c14-9-3-1-8(2-4-9)11-6-16-10(5-12(17)18)7-19-13(16)15-11/h1-4,6-7H,5H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIIMUBXSVTNPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428683 |
Source
|
Record name | [6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878259-69-9 |
Source
|
Record name | [6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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